Benzyl 2-ethynylpyrrolidine-1-carboxylate
Description
Benzyl 2-ethynylpyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a benzyl ester group at the 1-position and an ethynyl (acetylene) substituent at the 2-position of the pyrrolidine ring. This structure confers unique reactivity, particularly in applications such as bioconjugation, where the ethynyl group enables click chemistry (e.g., azide-alkyne cycloaddition) .
The compound’s stereochemistry (e.g., (S)- or (R)-configuration) is critical for its biological activity and synthetic utility. For instance, enantiopure pyrrolidine derivatives are widely used in pharmaceutical intermediates, as seen in the synthesis of pyridine-based therapeutics .
Properties
IUPAC Name |
benzyl 2-ethynylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-13-9-6-10-15(13)14(16)17-11-12-7-4-3-5-8-12/h1,3-5,7-8,13H,6,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXDCMJEKDDZCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-ethynylpyrrolidine-1-carboxylate typically involves the reaction of ethynylpyrrolidine with benzyl chloroformate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane. The reaction proceeds through the formation of an intermediate carbamate, which is then isolated and purified to obtain the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as the desired scale, cost efficiency, and environmental considerations. Industrial production also requires stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-ethynylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon.
Substitution: Substitution reactions may involve nucleophiles such as amines, alcohols, or halides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield ethynylpyrrolidine derivatives.
Substitution: Substitution reactions can produce a variety of substituted pyrrolidines, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
Benzyl 2-ethynylpyrrolidine-1-carboxylate has been investigated for its potential use in drug development. Its unique structure can be modified to enhance pharmacological properties, making it suitable for creating new therapeutic agents. For instance, derivatives of this compound have shown promise in targeting specific biological pathways associated with diseases such as cancer and neurodegenerative disorders.
Case Study: Anticancer Activity
Research has indicated that modifications of benzyl 2-ethynylpyrrolidine derivatives exhibit selective cytotoxicity against cancer cell lines. A study demonstrated that certain analogs could inhibit cell proliferation by inducing apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .
Organic Synthesis
2.1 Building Block for Complex Molecules
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and cycloadditions, makes it a valuable component in synthetic organic chemistry.
Reaction Mechanisms
- Nucleophilic Substitution: The ethynyl group can participate in nucleophilic attacks, allowing for the introduction of various functional groups.
- Cycloaddition Reactions: The compound can be utilized in cycloaddition reactions to form cyclic structures that are often found in natural products and pharmaceuticals .
Material Science
3.1 Polymer Chemistry
This compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Its ethynyl group allows for crosslinking reactions, leading to the formation of robust materials.
Application Example: Photopolymers
In the development of photopolymers, this compound can act as a photosensitive monomer, enabling the production of materials that change properties upon exposure to light. This application is particularly relevant in creating advanced coatings and electronic devices .
Analytical Applications
4.1 Chromatography and Spectroscopy
The compound's distinct chemical properties make it suitable for use in chromatographic techniques and spectroscopic analyses. It can serve as a reference standard or a derivatization agent in analytical chemistry.
| Application Area | Specific Use Case |
|---|---|
| Chromatography | Reference standard for HPLC |
| Spectroscopy | Derivatization agent for NMR analysis |
| Synthesis | Intermediate for complex organic molecules |
Mechanism of Action
The mechanism by which Benzyl 2-ethynylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing it from catalyzing its target reaction. The molecular targets and pathways involved can vary widely, depending on the biological system being studied.
Comparison with Similar Compounds
Structural Features and Functional Groups
The table below compares Benzyl 2-ethynylpyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives:
Key Observations :
- Ethynyl vs. Hydroxyl : The ethynyl group in the target compound enhances reactivity in cycloaddition reactions compared to the hydroxyl group in Benzyl 2-hydroxypyrrolidine-1-carboxylate , which is more suited for hydrogen bonding or further oxidation .
- Stereochemical Impact: The (R)-configuration in Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate highlights the importance of chirality in drug design, whereas the ethynyl analog’s stereochemistry (if specified) could influence its interaction with biological targets .
Physicochemical and Spectroscopic Characterization
- NMR and HRMS : Enantiopure analogs (e.g., (S)-configured compounds) are characterized by distinct NMR shifts and high-resolution mass spectrometry (HRMS) data. For example, tert-Butyl (S)-2-ethynylpyrrolidine-1-carboxylate shows specific proton shifts (δH = 3.40 ppm for ethynyl protons) and HRMS confirmation of molecular ions .
- Optical Activity: Chiral derivatives like (R)-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate exhibit optical rotation values critical for validating enantiomeric purity .
Biological Activity
Benzyl 2-ethynylpyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
This compound features a pyrrolidine ring substituted with a benzyl group and an ethynyl group. The synthesis of this compound often involves palladium-catalyzed reactions, which allow for the formation of carbon-nitrogen and carbon-carbon bonds, enhancing the yield and selectivity of the desired product .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains and fungi. One study reported minimum inhibitory concentration (MIC) values ranging from 6.25 to 200 µg/mL against gram-positive and gram-negative bacteria, as well as antifungal activity with MIC values as low as 3.12 µg/mL against Candida species .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that pyrrolidine derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain analogs have been shown to possess cytotoxic effects comparable to established chemotherapeutic agents .
The mechanism of action for this compound likely involves interaction with specific molecular targets. The ethynyl group can engage in π-π interactions with aromatic residues in proteins, while the benzyl group enhances lipophilicity, aiding membrane permeability. These interactions can modulate enzyme activities and receptor functions, leading to diverse biological effects .
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Contains both benzyl and ethynyl groups | Antimicrobial, anticancer |
| 1-Benzylpyrrolidine | Lacks ethynyl group | Different biological profile |
| 2-Ethynylpyrrolidine | Lacks benzyl group | Reduced lipophilicity and altered interactions |
This table illustrates the unique features of this compound compared to its analogs, highlighting its potential advantages in biological applications.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives against clinically relevant pathogens. This compound was among the compounds tested, showing significant activity against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development .
Case Study 2: Anticancer Properties
In another investigation focused on cancer therapeutics, this compound was tested for cytotoxicity against breast cancer cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner, supporting further exploration into its mechanisms and potential as an anticancer agent .
Q & A
Q. What are the recommended safety precautions for handling Benzyl 2-ethynylpyrrolidine-1-carboxylate in laboratory settings?
While specific toxicological data for this compound is limited, general precautions for structurally related benzyl pyrrolidine derivatives include:
- Use of personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust .
- First aid measures : For skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, rinse with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Keep in a cool, dark place, away from oxidizers and incompatible reagents .
Q. What synthetic routes are employed to prepare this compound?
A plausible method involves:
- Step 1 : Synthesis of the pyrrolidine core via ring-closing metathesis or cyclization of propargylamines .
- Step 2 : Introduction of the ethynyl group using Sonogashira coupling, leveraging palladium catalysis to couple terminal alkynes with halogenated intermediates .
- Step 3 : Benzyl carboxylation via esterification with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) . Note: Reaction conditions (temperature, solvent, catalyst loading) must be optimized to avoid side reactions .
Q. How can spectroscopic techniques confirm the structure of this compound?
- ¹H NMR : The ethynyl proton (≡C-H) typically appears as a singlet at δ ~2.5–3.0 ppm, while benzyl protons resonate as a multiplet at δ ~7.3–7.5 ppm. Pyrrolidine ring protons show splitting patterns consistent with J-coupling (e.g., δ ~3.4–4.0 ppm for N-CH₂ groups) .
- HRMS : Calculate the exact mass (C₁₄H₁₅NO₂: theoretical [M+H]⁺ = 230.1176) and compare with experimental data to confirm molecular integrity .
- IR Spectroscopy : Stretching vibrations for the ethynyl group (C≡C) appear at ~2100–2260 cm⁻¹, and the carbonyl (C=O) at ~1700–1750 cm⁻¹ .
Advanced Research Questions
Q. What strategies optimize the yield of this compound in multi-step synthesis?
- Catalyst Screening : Test Pd/Cu systems (e.g., Pd(PPh₃)₄/CuI) for Sonogashira coupling efficiency. Lower catalyst loading (1–2 mol%) may reduce costs without compromising yield .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates but may require inert atmospheres to prevent alkyne oxidation .
- Purification : Use flash chromatography with gradients of ethyl acetate/hexane to isolate the product from unreacted starting materials .
Q. How can conflicting reactivity data for the ethynyl group in pyrrolidine derivatives be resolved?
Contradictions in reported reactivity (e.g., cycloaddition rates or regioselectivity) may arise from:
- Steric effects : The benzyl group’s bulkiness could hinder access to the ethynyl moiety. Computational modeling (DFT) can predict transition-state geometries .
- Electronic modulation : Electron-withdrawing/donating substituents on the pyrrolidine ring alter ethynyl reactivity. Systematic substitution studies (e.g., replacing benzyl with tert-butyl) clarify electronic contributions .
Q. What mechanistic insights explain regioselectivity in cycloaddition reactions involving this compound?
- Strain and Conformation : The pyrrolidine ring’s puckering directs the ethynyl group’s spatial orientation, favoring endo transition states in [3+2] cycloadditions .
- Catalyst Control : Copper(I) catalysts promote Huisgen cycloaddition with azides, but ligand choice (e.g., TBTA vs. BINAP) can switch regioselectivity between 1,4- and 1,5-triazole products .
Methodological Considerations
- Data Contradiction Analysis : Compare reaction outcomes under identical conditions (solvent, temperature, catalyst) to isolate variables. Use control experiments (e.g., deuterated analogs) to track mechanistic pathways .
- Stability Testing : Monitor compound degradation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC purity checks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
